

# Application Notes and Protocols for Assessing Funobactam Synergy with Imipenem In Vitro

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## Compound of Interest

Compound Name: *Funobactam*

Cat. No.: *B15623608*

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## Introduction

The emergence of multidrug-resistant (MDR) bacteria, particularly those producing  $\beta$ -lactamases, poses a significant threat to global public health. The combination of a  $\beta$ -lactam antibiotic with a  $\beta$ -lactamase inhibitor is a critical strategy to overcome this resistance. This document provides detailed protocols for the in vitro assessment of synergy between **Funobactam**, a novel  $\beta$ -lactamase inhibitor, and imipenem, a broad-spectrum carbapenem antibiotic. **Funobactam** works by inhibiting  $\beta$ -lactamase enzymes produced by bacteria, which would otherwise inactivate imipenem.<sup>[1]</sup> Imipenem, a member of the carbapenem class of antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The combination of these two agents is designed to restore the activity of imipenem against resistant bacterial strains.

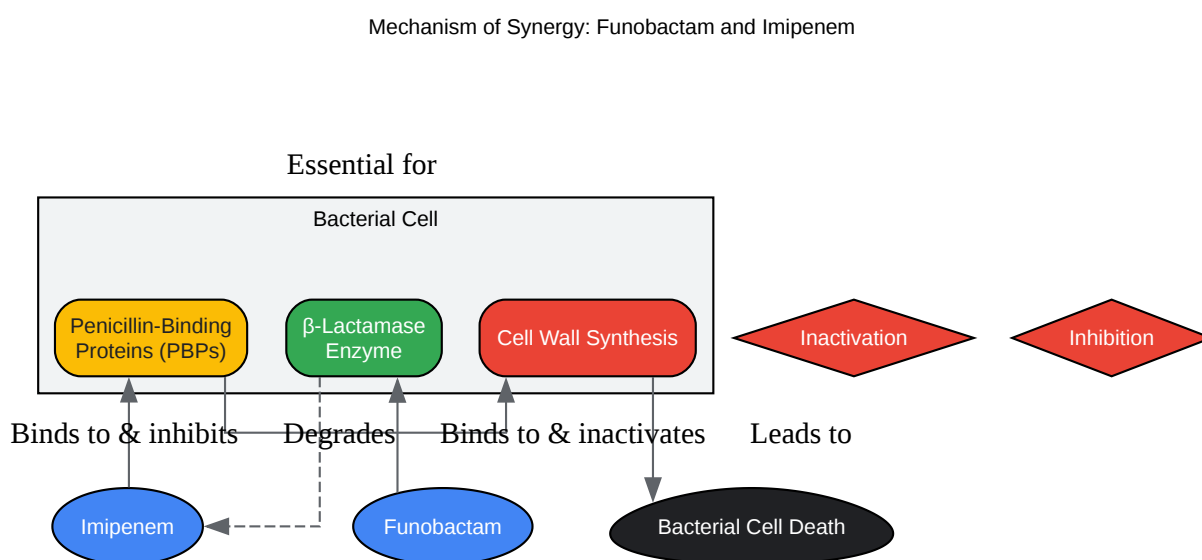
These protocols are intended to guide researchers in determining the synergistic, additive, indifferent, or antagonistic effects of this drug combination against relevant bacterial isolates. The primary methods described are the checkerboard microdilution assay and the time-kill assay, which are standard in vitro techniques for synergy testing.

## Mechanism of Action

Imipenem is a potent  $\beta$ -lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-

binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.

**Funobactam** is a  $\beta$ -lactamase inhibitor that has no intrinsic antibacterial activity.<sup>[2]</sup> Its primary role is to protect  $\beta$ -lactam antibiotics, such as imipenem, from degradation by a wide range of bacterial  $\beta$ -lactamases. By irreversibly binding to and inactivating these enzymes, **Funobactam** ensures that imipenem can reach its target PBPs and effectively kill the bacteria. The synergistic action of this combination allows for the use of imipenem against bacterial strains that have acquired resistance through the production of  $\beta$ -lactamases.



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**Figure 1:** Mechanism of synergistic action between **Funobactam** and imipenem.

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination

Prior to performing synergy tests, the MIC of imipenem and **Funobactam** for each bacterial isolate must be determined individually. A standard broth microdilution method should be followed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

#### Materials:

- Imipenem and **Funobactam** analytical grade powder
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Quality control (QC) strains (e.g., *Pseudomonas aeruginosa* ATCC 27853, *Klebsiella pneumoniae* ATCC BAA 1705)[[3](#)]

#### Procedure:

- **Prepare Stock Solutions:** Prepare stock solutions of imipenem and **Funobactam** in an appropriate solvent as recommended by the manufacturer.
- **Serial Dilutions:** Perform two-fold serial dilutions of each drug in CAMHB in 96-well plates to achieve a range of concentrations that will encompass the expected MIC values.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- **Inoculation:** Add the standardized bacterial inoculum to each well of the microtiter plates containing the serially diluted drugs. Include a growth control (no drug) and a sterility control (no bacteria).
- **Incubation:** Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- **MIC Reading:** The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

## Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

#### Procedure:

- **Plate Setup:** In a 96-well microtiter plate, create a two-dimensional array of drug concentrations. Serially dilute imipenem along the x-axis (columns) and **Funobactam** along the y-axis (rows). The concentration range for each drug should typically span from 1/16 to 4 times their individual MICs.
- **Inoculation:** Inoculate each well with a standardized bacterial suspension (approximately  $5 \times 10^5$  CFU/mL) as described for the MIC determination.
- **Controls:** Include wells with each drug alone (to re-determine the MIC), a growth control, and a sterility control.
- **Incubation:** Incubate the plates under the same conditions as the MIC assay ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours).
- **Data Analysis:** After incubation, determine the MIC of each drug alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

#### FIC Index Calculation:

The FIC for each drug is calculated as follows:

- FIC of Imipenem (FICA) = (MIC of Imipenem in combination) / (MIC of Imipenem alone)
- FIC of **Funobactam** (FICB) = (MIC of **Funobactam** in combination) / (MIC of **Funobactam** alone)

The FIC Index (FICI) is the sum of the individual FICs:

- $\text{FICI} = \text{FICA} + \text{FICB}$

#### Interpretation of FICI:

FICI Value	Interpretation
$\leq 0.5$	Synergy
$> 0.5$ to 1.0	Additive
$> 1.0$ to 4.0	Indifference
$> 4.0$	Antagonism

## Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

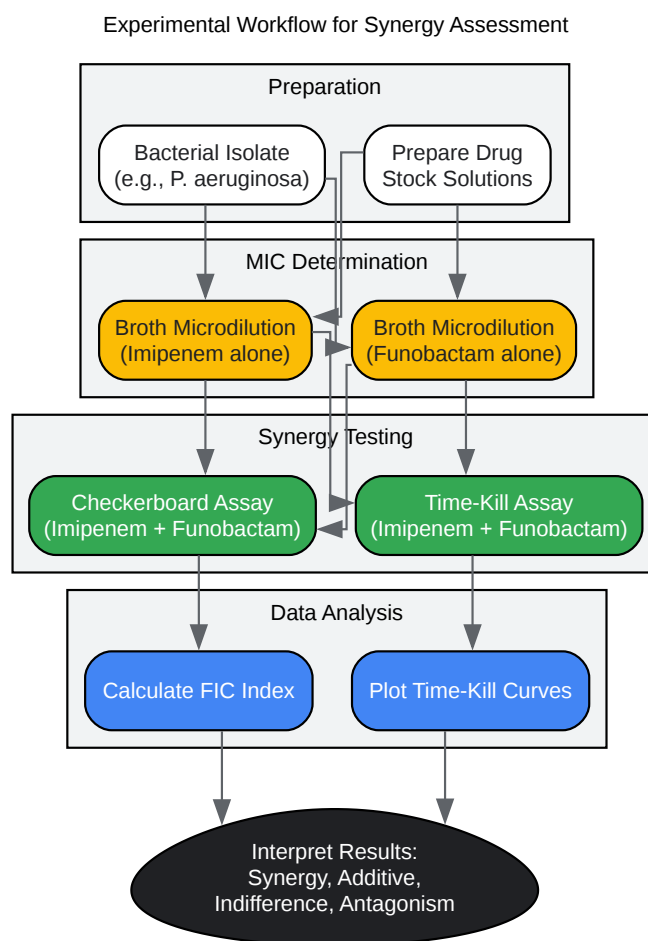
Procedure:

- **Preparation:** Prepare tubes or flasks containing CAMHB with imipenem and **Funobactam** alone and in combination at concentrations relative to their MICs (e.g., 0.25x, 0.5x, 1x, and 2x MIC). Include a growth control tube without any antimicrobial agents.
- **Inoculation:** Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL.
- **Incubation and Sampling:** Incubate the tubes at  $35^\circ\text{C} \pm 2^\circ\text{C}$  in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- **Viable Cell Count:** Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates (e.g., Mueller-Hinton agar). Incubate the plates overnight and count the number of colonies (CFU/mL).
- **Data Analysis:** Plot the  $\log_{10}$  CFU/mL against time for each antimicrobial combination and control.

Interpretation of Time-Kill Assay Results:

- **Synergy:** A  $\geq 2$   $\log_{10}$  decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

- Additive:  $A < 2 \log_{10}$  but  $> 1 \log_{10}$  decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Indifference:  $A \leq 1 \log_{10}$  increase or decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Antagonism:  $A \geq 2 \log_{10}$  increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Bactericidal activity:  $A \geq 3 \log_{10}$  reduction in CFU/mL from the initial inoculum.



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**Figure 2:** Workflow for assessing **Funobactam** and imipenem synergy.

## Data Presentation

All quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation of the results.

Table 1: MICs of Imipenem and **Funobactam** and FICI for Test Isolates

Isolate ID	Imipenem MIC (µg/mL)	Funobactam MIC (µg/mL)	Imipenem MIC in Combination (µg/mL)	Funobactam MIC in Combination (µg/mL)	FICI Imipenem	FICI Funobactam	FICI	Interpretation
Strain 1	32	>128	2	8	0.0625	0.0625	0.125	Synergy
Strain 2	64	>128	4	8	0.0625	0.0625	0.125	Synergy
QC Strain	2	64	1	16	0.5	0.25	0.75	Additive

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Table 2: Time-Kill Assay Results (Log10 CFU/mL) at 24 Hours

Isolate ID	Initial Inoculum	Growth Control	Imipenem (1x MIC)	Funobactam (1x MIC)	Imipenem + Funobactam (1x MIC)	Log10 Reduction (Combination vs. Most Active Single Agent)	Interpretation
Strain 1	5.8	8.9	5.5	8.7	2.5	3.0	Synergy & Bactericidal
Strain 2	5.7	9.1	6.0	8.9	3.1	2.9	Synergy & Bactericidal
QC Strain	5.9	8.8	3.2	8.5	1.5	1.7	Additive & Bactericidal

Note: The data presented in this table are hypothetical and for illustrative purposes only.

## Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the synergistic activity of **Funobactam** and imipenem. Adherence to standardized methodologies, such as those provided by CLSI, is essential for obtaining reliable and reproducible results. The checkerboard and time-kill assays are complementary methods that offer a thorough assessment of the potential of this drug combination to combat infections caused by resistant bacteria. Accurate and systematic data collection and analysis, as demonstrated in the example tables, are crucial for drawing meaningful conclusions about the synergistic potential of **Funobactam** and imipenem. These in vitro findings can then inform further preclinical and clinical development of this promising antibiotic combination.



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